Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate is a versatile chemical compound used in various scientific research fields. This compound is known for its applications in medicinal chemistry, drug discovery, and chemical synthesis. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate typically involves the reaction of 2-methylbenzoyl chloride with piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using agents such as lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antitubercular agents and protein kinase inhibitors.
Drug Discovery: This compound serves as a lead compound in the development of new drugs targeting specific biological pathways.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules through directed transition metal-catalyzed sp3 C-H activation.
Biological Research: The compound is used in studies investigating the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative of piperidine used in similar applications.
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Another piperidine derivative with comparable biological activities.
Uniqueness
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHAYQGZRRADPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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